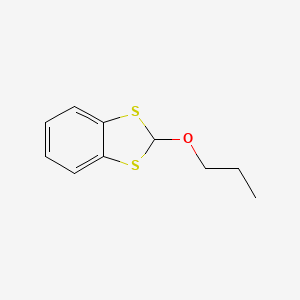
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of trifluoromethyl groups. These groups are known to enhance the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the heterocyclic core. One common method includes the nucleophilic substitution of chlorine atoms in precursor compounds with fluorine atoms, often facilitated by catalysts such as 18-crown-6 . Another approach involves the radical trifluoromethylation of benzene derivatives using reagents like CF3I and catalysts such as FeSO4 or ferrocene in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, sensors, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a similar thiazole ring structure but without the trifluoromethyl groups.
Oxazoles: Heterocyclic compounds with an oxygen atom in the ring instead of sulfur.
Selenazoles: Similar to thiazoles but with a selenium atom in place of sulfur.
Uniqueness
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57014-95-6 |
|---|---|
Molekularformel |
C10H5F6NS |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
4-phenyl-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H5F6NS/c11-9(12,13)8(10(14,15)16)17-7(18-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
IMWHEDPSXRLIPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(S2)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


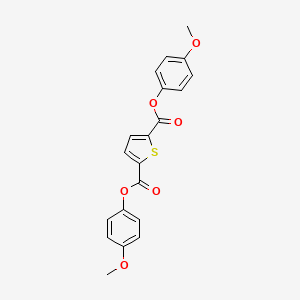

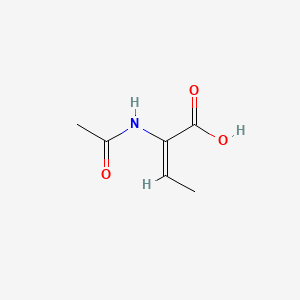
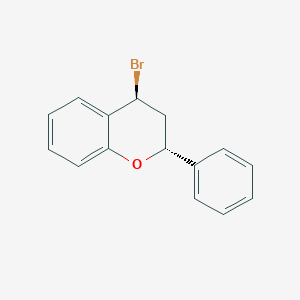
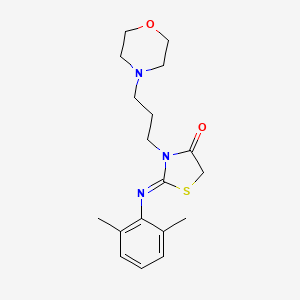
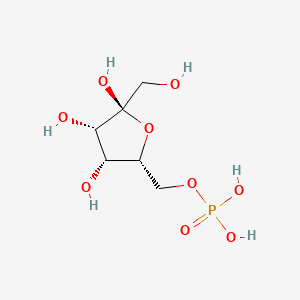
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
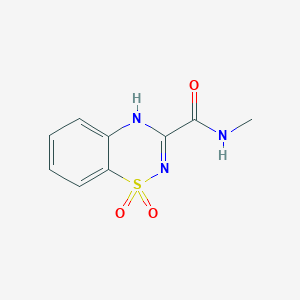
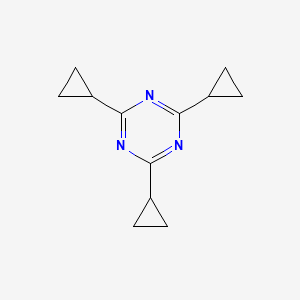
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
